An In-depth Technical Guide to 6-Iodoindoline: Chemical Properties and Structure
An In-depth Technical Guide to 6-Iodoindoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodoindoline, also known as 6-iodo-2,3-dihydro-1H-indole, is a halogenated derivative of indoline. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of an iodine atom at the 6-position of the indoline ring system imparts unique chemical reactivity, making 6-iodoindoline a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 6-iodoindoline.
Chemical Properties and Structure
6-Iodoindoline is a brown crystalline powder.[1] Its fundamental chemical and structural identifiers are summarized below.
| Property | Value | Reference/Source |
| Molecular Formula | C₈H₈IN | [1] |
| Molecular Weight | 245.06 g/mol | [1] |
| IUPAC Name | 6-iodo-2,3-dihydro-1H-indole | [2][3] |
| Synonyms | 6-Iodoindoline | [1][3] |
| CAS Number | 115666-46-1 | [1] |
| Physical Description | Brown crystalline powder | [1] |
| Melting Point | Not experimentally determined in searches. | |
| Boiling Point | Not experimentally determined in searches. | |
| Solubility | Not experimentally determined in searches. | |
| pKa | Not experimentally determined in searches. | |
| SMILES | C1C(C=C(C2=C1)I)=CC=C2N | PubChem |
| InChI | InChI=1S/C8H8IN/c9-6-2-3-7-5(4-6)1-10-8(7)1/h2-4,10H,1H2 | PubChem |
Spectroscopic Data
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the iodine and amino groups. Additionally, two triplets corresponding to the methylene protons of the dihydropyrrole ring would be present.
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¹³C NMR: The spectrum would display eight distinct carbon signals, including those of the iodinated aromatic carbon, the other aromatic carbons, and the two aliphatic carbons of the indoline core.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 6-iodoindoline (245.06 g/mol ).
Experimental Protocols
Synthesis of 6-Iodoindoline Hydrochloride
A common method for the synthesis of 6-iodoindoline involves a halogen exchange reaction from a corresponding bromo-precursor, followed by conversion to the hydrochloride salt. The following is a representative protocol adapted from literature procedures for similar compounds.[4]
Materials:
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6-Bromo-2,3-dihydro-1H-indole hydrochloride
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Copper(I) iodide (CuI)
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Lithium iodide (LiI)
-
N,N'-Dimethylethylenediamine (DMEDA)
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1,4-Dioxane (anhydrous)
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Dichloromethane (DCM)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
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To a dry microwave glass tube equipped with a magnetic stir bar, add 6-bromo-2,3-dihydro-1H-indole hydrochloride (1.0 eq), copper(I) iodide (0.11 eq), and lithium iodide (2.2 eq).
-
Evacuate the tube under vacuum and backfill with an inert atmosphere (e.g., nitrogen or argon) five times.
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Quickly add N,N'-dimethylethylenediamine (0.024 eq) to the reaction vessel.
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Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube with a Teflon cap and heat the reaction mixture to 110 °C with stirring for 24 hours.
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After cooling to room temperature, dilute the reaction mixture with a saturated solution of ammonium chloride and extract with dichloromethane (4 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a dichloromethane/hexane eluent system to yield 6-iodoindoline.
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To prepare the hydrochloride salt, dissolve the purified 6-iodoindoline in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Filter and dry the resulting solid to obtain 6-iodo-2,3-dihydro-1H-indole hydrochloride.
Reactivity and Cross-Coupling Reactions
The carbon-iodine bond in 6-iodoindoline is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds. The general order of reactivity for halogens in these couplings is I > Br > Cl, making 6-iodoindoline a highly reactive substrate.
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between the 6-position of the indoline and an aryl or vinyl group from a boronic acid or ester.
Representative Protocol:
-
In a reaction vessel, combine 6-iodoindoline (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (e.g., 2 mol%), a phosphine ligand like SPhos (e.g., 4 mol%), and a base, typically potassium phosphate (K₃PO₄) (2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
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Degas the mixture and heat under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
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After cooling, perform an aqueous workup and purify the product by column chromatography.
The Heck reaction couples 6-iodoindoline with an alkene to form a new carbon-carbon bond, resulting in a substituted indoline.
Representative Protocol:
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Combine 6-iodoindoline (1.0 eq), an alkene (1.1-1.5 eq), a palladium source like Pd(OAc)₂ (e.g., 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine or sodium carbonate) in a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture under an inert atmosphere until completion.
-
After cooling, perform a standard aqueous workup and purify the product by chromatography.
The Sonogashira coupling reaction is used to form a carbon-carbon bond between the 6-position of the indoline and a terminal alkyne.
Representative Protocol:
-
To a reaction flask, add 6-iodoindoline (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine or diisopropylamine in a solvent like THF or DMF.
-
Add the terminal alkyne (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Perform an aqueous workup and purify the resulting 6-alkynylindoline by column chromatography.
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond at the 6-position of the indoline by coupling with a primary or secondary amine.
Representative Protocol:
-
Combine 6-iodoindoline (1.0 eq), the desired amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong base (e.g., sodium tert-butoxide or LHMDS) in an anhydrous, aprotic solvent like toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
After cooling, quench the reaction and perform an aqueous workup, followed by purification of the N-aryl indoline product.
Applications in Drug Development
The indoline scaffold is a key component of many biologically active molecules.[3] The ability to functionalize the 6-position of the indoline ring through the versatile chemistry of the iodo group makes 6-iodoindoline a valuable starting material in drug discovery programs. For instance, many kinase inhibitors, which are a major class of anti-cancer drugs, feature substituted indole or indoline cores.[5][6] The 6-position of the indoline can be elaborated to introduce substituents that can interact with specific residues in the ATP-binding pocket of kinases, thereby modulating their activity.
The diagram above illustrates the logical progression from 6-iodoindoline as a starting material to the generation of a library of diverse 6-substituted indolines via various cross-coupling reactions. These novel compounds can then be screened for their potential as kinase inhibitors, which act by blocking the phosphorylation of downstream substrates, thereby interrupting signaling pathways implicated in diseases such as cancer.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2,3-dihydro-6-iodoindole; 6-iodo-2,3-dihydro-1H-indole; 6-iodo-indoline; 2,3-Dihydro-6-iodo-1H-indole | Chemrio [chemrio.com]
- 4. 6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
